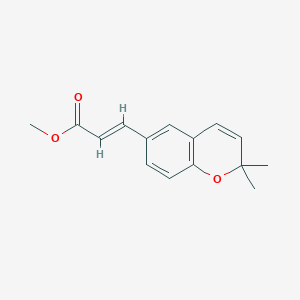
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a heterocyclic compound . Its empirical formula is C12H14N2O2 and its molecular weight is 218.25 . The SMILES string of the compound is CCc1nc2ccccc2n1C©C(O)=O .
Molecular Structure Analysis
The InChI string of 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is 1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16) . This provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid is a solid . The predicted melting point is 197.50°C , and the predicted boiling point is approximately 500.2°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3 , and the predicted refractive index is n20D 1.65 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds related to benzoimidazole, including derivatives similar to 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid, demonstrate significant antimicrobial efficacy. For instance, compounds with the benzoimidazole moiety have been found to be effective against various bacteria such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeuroginosa, and fungi including Candida albicans and Aspergillus niger (El-Meguid, 2014).
Spectroscopic and Structural Studies
The structure and conformation of related benzoimidazole derivatives have been a subject of study. For instance, the structural determination of such compounds through NMR and X-ray diffraction has provided insights into their chemical properties and potential applications (Raouafi et al., 2007).
Metal-Organic Frameworks
Benzoimidazole derivatives have been used in the synthesis of metal–organic frameworks (MOFs). These frameworks exhibit diverse structures and potential applications, such as high chemical stability and CO2 uptake capacity (Tang et al., 2017).
Fluorescence Applications
Compounds containing the benzoimidazole moiety, like 2-(2-Ethyl-benzoimidazol-1-yl)-propionic acid, have been developed for fluorescence applications. The synthesis and characterization of such compounds, particularly those with a rhenium tricarbonyl core, are of interest due to their potential in this field (Wei et al., 2006).
DNA Binding and Cytotoxicity
Benzoimidazole-based compounds have shown promise in DNA binding and cytotoxicity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Paul et al., 2015).
Detection and Protective Effect in Alzheimer’s Disease
Certain coordination polymers involving benzoimidazole ligands have been found to selectively detect harmful substances like trinitrophenol and exhibit a protective effect against Alzheimer’s disease by stimulating cell autophagy (Zhao et al., 2020).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) . The safety information includes the following precautionary statements: P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do. Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .
Eigenschaften
IUPAC Name |
2-(2-ethylbenzimidazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-11-13-9-6-4-5-7-10(9)14(11)8(2)12(15)16/h4-8H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCCOHRNGRLWANS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-chlorobenzyl)thio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2368391.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2,4,6-tri(propan-2-yl)benzenesulfonamide](/img/structure/B2368392.png)

![2-chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2368396.png)

![2-[(Piperidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2368398.png)

![5-((2-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2368401.png)


![N-(4-chlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2368405.png)

![6-Methylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B2368408.png)
